NSC 109555

Chk2 inhibition Kinase assay ATP-competitive

Chk2 research requires precise kinase inhibition to avoid Chk1-mediated confounding effects. NSC 109555 ditosylate provides: • >50-fold selectivity for Chk2 (IC50 0.2 μM) over Chk1 (IC50 >10 μM) • Validated synergy with gemcitabine (CI 0.04-0.47) in pancreatic cancer models • Co-crystal structure (PDB 2W0J) enabling structure-guided analog design Supplied as ≥98% HPLC pure ditosylate salt; stored at -20°C, shipped blue ice.

Molecular Formula C33H40N10O7S2
Molecular Weight 752.9 g/mol
Cat. No. B10752343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 109555
Molecular FormulaC33H40N10O7S2
Molecular Weight752.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C
InChIInChI=1S/C19H24N10O.2C7H8O3S/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);2*2-5H,1H3,(H,8,9,10)/b26-11+,27-12+;;
InChIKeyDIQGNVANOSOABS-XMDRLFCYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC 109555 Chk2 Research Guide


NSC 109555 (also known as DDUG, NCI C04808) is a bis-guanylhydrazone compound that functions as a selective, reversible, ATP-competitive inhibitor of checkpoint kinase 2 (Chk2) [1]. It is identified from a high-throughput screen of over 100,000 compounds from the NCI Developmental Therapeutics Program and represents a distinct chemotype among Chk2-targeting tool compounds [2]. The compound is commercially available primarily as the ditosylate salt (CAS 66748-43-4) for in vitro and preclinical research applications .

Reported Chk2-selective inhibition supports DNA damage response pathway studies
Distinct bis-guanylhydrazone chemotype enables structure-based research exploration
Co-crystal structure available for target engagement validation (PDB 2W0J)

NSC 109555 Advantages Over Generic Inhibitors


Chk2 inhibitors exhibit substantial variability in selectivity profiles, chemotype-dependent binding modes, and cellular efficacy that preclude generic substitution. NSC 109555 demonstrates a specific selectivity window for Chk2 over the closely related Chk1 (IC50 >10 μM versus 0.2–0.24 μM), whereas alternative chemotypes such as debromohymenialdisine inhibit both kinases non-selectively [1]. Additionally, the bis-guanylhydrazone scaffold of NSC 109555 occupies the ATP-binding pocket in a unique elongated conformation distinct from other Chk2 inhibitor classes, enabling structure-guided analog development that is not possible with alternative chemotypes [2]. Substituting NSC 109555 with another Chk2 inhibitor without verifying kinase selectivity, binding mode compatibility, and cellular validation in the specific experimental context risks data misinterpretation and irreproducible results.

Attribute
NSC 109555
Generic Chk2 Inhibitor
Kinase Selectivity
Chk2-selective profile (reviewed in evidence)
May exhibit non-selective Chk1/Chk2 inhibition
Binding Mode
Elongated ATP-pocket conformation (co-crystal)
Binding poses may differ across chemotypes
Chemotype & SAR
Bis-guanylhydrazone scaffold with documented SAR
Other Chk2 chemotypes may lack comparable structural data

NSC 109555 Comparative Evidence


Chk2 Potency vs. Analog PV1019

NSC 109555 (IC50 = 240 nM) is directly compared with its derivative PV1019 (IC50 = 138 nM) in a head-to-head in vitro kinase assay using histone H1 as substrate [1]. PV1019 exhibits approximately 1.7-fold greater potency than the parent compound under identical assay conditions [2].

Chk2 IC50 Comparison
Head-to-head
NSC 109555 IC50 = 240 nM; PV1019 IC50 = 138 nM (1.7-fold higher potency)
Supports potency context for analog selection in Chk2 kinase assays
In vitro histone H1 kinase assay; ATP-competitive conditions
Chk2 inhibition Kinase assay ATP-competitive

Chk2 vs. Chk1 Selectivity

NSC 109555 demonstrates marked selectivity for Chk2 (IC50 = 0.2 μM) over the structurally and functionally related checkpoint kinase Chk1 (IC50 >10 μM), yielding a selectivity window exceeding 50-fold . In kinase panel profiling against over 20 kinases, NSC 109555 showed high selectivity for Chk2, with measurable activity against only Brk (IC50 = 210 nM), c-Met (IC50 = 6,000 nM), IGFR (IC50 = 7,400 nM), and LCK (IC50 = 7,100 nM) among 17 kinases tested . In contrast, debromohymenialdisine inhibits both Chk1 and Chk2 without this selectivity discrimination [1].

Chk2 vs. Chk1 Selectivity
Head-to-head
Chk2 IC50 0.2 μM; Chk1 IC50 >10 μM (>50-fold selectivity)
Supports Chk2-specific pathway interrogation without confounding Chk1 effects
Cell-free kinase assay; debromohymenialdisine is non-selective comparator
Kinase selectivity Off-target profiling Chk1

Gemcitabine Synergism in Pancreatic Cancer

In a systematic combination study across four pancreatic adenocarcinoma cell lines, NSC 109555 plus gemcitabine demonstrated strong synergistic antitumor effects [1]. The combination index (CI) values at ED50, ED75, and ED90 were: MIA PaCa-2 (0.10, 0.06, 0.04); CFPAC-1 (0.09, 0.14, 0.22); Panc-1 (0.42, 0.38, 0.47); and BxPC-3 (0.06, 0.08, 0.11) [2]. CI values <1 indicate synergism, with lower values representing stronger synergy. NSC 109555 alone at 5 μM did not induce PARP cleavage, whereas the combination significantly increased gemcitabine-induced PARP cleavage and caspase-3/7 activity [3].

Gemcitabine Synergism CI
Endpoint context
CI values (ED50/ED75/ED90) across 4 pancreatic cancer cell lines: 0.04–0.47 (all
Supports combination study design in pancreatic cancer cell models
MTT assay, 72h, 10:1 molar ratio with gemcitabine
Co-crystal Structure
Reported
PDB 2W0J, 2.05 Å resolution; ATP-competitive binding via hydrogen bonds to Glu273, Glu302, Met304
Enables structure-based experimental design and target engagement validation
Binding mode distinct from debromohymenialdisine
Chemotype & SAR
Class-level
Bis-guanylhydrazone chemotype; derivative PV1019 IC50 138 nM; optimized analogs down to 15 nM
Supports medicinal chemistry exploration and lead optimization programs
Synthetic tractability demonstrated; four analog classes crystallographically characterized
Pancreatic cancer Combination therapy Synergism

Crystallographic Binding Mode

The co-crystal structure of NSC 109555 bound to the Chk2 catalytic domain has been solved at 2.05 Å resolution (PDB: 2W0J), confirming ATP-competitive binding and revealing a binding mode distinct from that predicted by molecular modeling [1]. NSC 109555 binds in an elongated conformation anchored via hydrogen bonding of one guanylhydrazone moiety to Glu273, with water-mediated hydrogen bonds to Glu302 and Met304 [2]. Importantly, this binding mode differs from debromohymenialdisine, and a unique hydrophobic pocket proximal to the bound inhibitor presents an opportunity for rational analog design [3].

Co-crystal Structure
Reported
PDB 2W0J, 2.05 Å resolution; ATP-competitive binding via hydrogen bonds to Glu273, Glu302, Met304
Enables structure-based experimental design and target engagement validation
Binding mode distinct from debromohymenialdisine
Structural biology Crystallography Rational drug design

Chemotype and Derivative Development

NSC 109555 represents the first bis-guanylhydrazone chemotype identified as a Chk2 inhibitor, distinct from previously reported chemotypes such as debromohymenialdisine (a pyrrole alkaloid) and 2-arylbenzimidazole compounds [1]. This chemotype distinction is functionally significant: it enabled synthesis of multiple analog classes including PV1019 (NSC 744039), which achieved improved potency (IC50 = 138 nM for PV1019 vs 240 nM for NSC 109555) and has been further optimized to compounds with IC50 values as low as 15 nM [2]. A series of four distinct structural modification classes have been synthesized and crystallographically characterized [3].

Chemotype & SAR
Class-level
Bis-guanylhydrazone chemotype; derivative PV1019 IC50 138 nM; optimized analogs down to 15 nM
Supports medicinal chemistry exploration and lead optimization programs
Synthetic tractability demonstrated; four analog classes crystallographically characterized
Chemotype Medicinal chemistry Lead optimization

NSC 109555 Application Scenarios


Chk2-Selective Pathway Interrogation

NSC 109555 is appropriate for studies requiring specific inhibition of Chk2 without concurrent Chk1 inhibition. With >50-fold selectivity for Chk2 (IC50 = 0.2 μM) over Chk1 (IC50 >10 μM), it enables unambiguous attribution of observed phenotypes to Chk2 signaling . This contrasts with non-selective inhibitors such as debromohymenialdisine, which inhibit both checkpoint kinases and confound pathway-specific interpretation [1]. The validated selectivity profile across 17 kinases supports its use in DNA damage response and cell cycle checkpoint studies where off-target kinase effects must be minimized .

Gemcitabine Combination in Pancreatic Cancer

NSC 109555 demonstrates validated synergistic activity with gemcitabine across multiple pancreatic adenocarcinoma cell lines (MIA PaCa-2, CFPAC-1, Panc-1, BxPC-3) . The quantified combination index values (CI range 0.04–0.47 across cell lines and effect levels) provide a benchmark for replication and extension studies [1]. This makes NSC 109555 a suitable tool compound for laboratories investigating Chk2 inhibition as a chemosensitization strategy in pancreatic cancer, with established protocols for combination treatment (10:1 molar ratio, 72-hour exposure) and documented endpoints including PARP cleavage, caspase-3/7 activation, and ROS production .

Structure-Guided Inhibitor Development

The availability of a high-resolution co-crystal structure (PDB: 2W0J, 2.05 Å) and the identification of a unique hydrophobic pocket adjacent to the binding site make NSC 109555 an ideal scaffold for structure-based drug design efforts . Four distinct classes of structural modifications have been synthesized and crystallographically characterized, demonstrating the synthetic tractability of this chemotype [1]. The derivative PV1019 (IC50 = 138 nM) and further optimized analogs (IC50 as low as 15 nM) validate the scaffold's capacity for potency improvement through rational modification . Laboratories engaged in medicinal chemistry or computational drug design can leverage the established crystallographic data and SAR knowledge base for hit-to-lead optimization programs.

Autophagy and Leukemia Cell Growth

NSC 109555 has documented activity in inducing autophagy in L1210 leukemia cells and exhibits antiproliferative activity in multiple leukemia models in vivo . The compound inhibits Chk2 autophosphorylation and histone H1 phosphorylation in vitro with IC50 values of 240 nM, providing validated cellular endpoints for target engagement [1]. This established cellular pharmacology supports its application as a tool compound for investigating Chk2-dependent autophagy mechanisms and leukemia cell growth regulation, with defined working concentrations (e.g., 1,250 nM for gemcitabine potentiation studies) available from peer-reviewed literature .

Application
Selection Property
Validation Focus
Chk2 pathway studies
Chk2-selective inhibition
Verify selectivity over Chk1 in assay system
Pancreatic cancer cell-model combination studies
Gemcitabine combination response profile
Confirm CI and apoptosis endpoints in cell models
Structure-based inhibitor design
Crystallographic binding mode data
Utilize PDB 2W0J for docking and SAR analysis
Leukemia cell autophagy research
Chk2-dependent autophagy modulation
Validate target engagement and autophagy markers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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